N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide
Description
"N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide" is a cyclopenta[d]pyrimidine-derived acetamide featuring a 3-chlorophenyl substituent on the amide nitrogen and a cyclohexyl group at the pyrimidine C3 position. Its design leverages the pyrimidine scaffold’s versatility, often exploited in drug discovery for kinase or protease targeting . The chlorophenyl group may enhance lipophilicity and membrane permeability, while the cyclohexyl substituent could influence steric interactions and conformational stability.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c22-14-6-4-7-15(12-14)23-19(26)13-24-18-11-5-10-17(18)20(27)25(21(24)28)16-8-2-1-3-9-16/h4,6-7,12,16H,1-3,5,8-11,13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBIPGLQUOBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity based on available literature and research findings.
Structural Characteristics
The compound features a chlorophenyl group and a cyclohexyl moiety attached to a pyrimidine derivative. Its structural complexity suggests possible interactions with biological targets that could lead to pharmacological effects. The molecular formula is with a molecular weight of 417.9 g/mol .
Anticancer Activity
Pyrimidine derivatives are frequently investigated for their anticancer properties. For example, compounds that interact with enzymes involved in cell proliferation or apoptosis have been noted for their therapeutic potential in cancer treatment. While direct studies on this compound are scarce, the structural similarities to known anticancer agents suggest that it may also possess such activity .
The biological mechanisms through which this compound may exert its effects are not fully elucidated. However, compounds with similar bicyclic structures often act by:
- Inhibiting key enzymes involved in metabolic pathways.
- Interfering with nucleic acid synthesis , which is critical in both microbial and cancer cell proliferation.
Further pharmacological studies are necessary to clarify the exact mechanisms of action for this specific compound.
Research Findings and Case Studies
While specific case studies on this compound are lacking in the literature reviewed, related compounds have been evaluated extensively. For instance:
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound shares the cyclopenta[d]pyrimidine core with , but differs in the amide substituent (3-chlorophenyl vs. hydroxyethyl groups).
- Compared to the thieno[2,3-d]pyrimidine in , the absence of a sulfur-containing bridge in the target compound may reduce metabolic instability or thiol-mediated interactions.
- The cyclohexyl group in the target compound introduces steric bulk absent in and , which could hinder binding to flat active sites but improve selectivity.
Preparation Methods
Cyclization of Pyrimidine Precursors
The cyclopenta[d]pyrimidinone scaffold is typically constructed via intramolecular cyclization. A representative method involves coupling 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine with acrylic acid under nickel/copper catalysis, followed by cyclization (Figure 1). Adapted for the target compound, this approach could employ:
- Catalysts : Nickel chloride (0.003 eq) and cuprous iodide (0.025 eq) in ethanol.
- Conditions : 65°C for 8 hours under nitrogen, yielding intermediates like 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid (73.1% yield).
For the target structure, replacing cyclopentylamine with cyclohexylamine would introduce the 3-cyclohexyl group. Cyclization in dimethyl sulfoxide (DMSO) with cuprous chloride (0.4 eq) and triethylamine (0.6 eq) at 70°C for 12 hours achieves >95% conversion.
Oxidative Aromatization
Post-cyclization, oxidation with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) converts dihydro intermediates to aromatic pyrimidinones. For the target compound, this step would ensure full conjugation of the cyclopenta[d]pyrimidinone ring.
Acetamide Coupling
Amidation of Carboxylic Acid Intermediates
The acetamide side chain is introduced via coupling between 2-(3-cyclohexyl-2,4-dioxo-hexahydrocyclopenta[d]pyrimidin-1-yl)acetic acid and 3-chloroaniline. Key methods include:
- Activation : Conversion to acid chloride using thionyl chloride or oxalyl chloride.
- Coupling : Reaction with 3-chloroaniline in dichloromethane (DCM) or ethyl acetate, catalyzed by triethylamine (TEA) or 1-hydroxybenzotriazole (HOBt).
Example Protocol :
- Dissolve 2-(3-cyclohexyl-2,4-dioxo-hexahydrocyclopenta[d]pyrimidin-1-yl)acetic acid (1 eq) in DCM.
- Add oxalyl chloride (1.2 eq) dropwise at 0°C, stir for 2 hours.
- Add 3-chloroaniline (1.1 eq) and TEA (2 eq), stir at room temperature for 12 hours.
- Isolate via filtration (yield: 85–90%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.46–1.58 (m, cyclohexyl CH₂), 2.64 (m, CH), 3.88 (t, pyrimidinone CH), 7.52 (s, aromatic H), 10.21 (s, NH).
- MS (ESI) : m/z 430.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
